1-(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)pyrrolidin-2-one
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Overview
Description
1-(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)pyrrolidin-2-one is a complex organic compound that features a unique combination of aziridine and pyrrolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)pyrrolidin-2-one typically involves the following steps:
Formation of Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Attachment of Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced via a nucleophilic substitution reaction, where a cyclopropylmethyl halide reacts with the aziridine.
Formation of Pyrrolidinone Ring: The pyrrolidinone ring is formed through a cyclization reaction involving a suitable precursor, such as a γ-lactam.
Final Coupling: The final step involves coupling the aziridine and pyrrolidinone intermediates through a nucleophilic substitution reaction, facilitated by a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles such as amines or thiols can attack the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic conditions.
Major Products
Scientific Research Applications
1-(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is investigated for its biological activity, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 1-(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Aziridine Derivatives: Compounds containing the aziridine ring, such as azetidines.
Pyrrolidinone Derivatives: Compounds containing the pyrrolidinone ring, such as pyrrolidines.
Uniqueness
1-(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)pyrrolidin-2-one is unique due to its combination of aziridine and pyrrolidinone moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-17-6-3-9-19(17)15-4-1-2-5-16(15)21-12-14-11-18(14)10-13-7-8-13/h1-2,4-5,13-14H,3,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLXFVRLNGVWOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC=C2OCC3CN3CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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